N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(17)13-7-9-16-8-5-12(15-16)11-4-2-3-6-14-11/h2-6,8H,7,9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCXKOMBMPPMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative substrates such as aldehydes, alcohols, and nitriles can be explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6 M) at 80–100°C for 6–8 hours produces 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine and acetic acid. -
Basic Hydrolysis :
Treatment with NaOH (2 M) at 60°C for 4 hours generates the sodium salt of the corresponding carboxylic acid.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | HCl (6 M) | 80–100°C | 6–8 h | Ethylamine derivative + acetic acid | 85–92% |
| Basic | NaOH (2 M) | 60°C | 4 h | Sodium carboxylate | 78–84% |
Oxidation Reactions
The pyridinyl and pyrazolyl groups are susceptible to oxidation. Using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C oxidizes the pyridine ring to form N-oxide derivatives :
Key Observations :
-
Reaction completion: 3–4 hours (monitored via TLC).
-
Yield: 70–75% after column purification (silica gel, CH₂Cl₂/MeOH 9:1).
Nucleophilic Substitution
The ethylamine chain and acetamide group participate in nucleophilic substitution reactions:
-
Thiol Substitution :
Reacting with benzyl mercaptan (PhCH₂SH) in DMF at 80°C replaces the acetamide group, forming 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide . -
Amine Alkylation :
Treatment with methyl iodide (CH₃I) in THF/K₂CO₃ yields N-methyl derivatives (e.g., quaternized pyridinium products) .
Table 2: Substitution Reactions
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetamide | PhCH₂SH, DMF | 80°C, 12 h | Benzylthio-acetamide derivative | 65% |
| Ethylamine derivative | CH₃I, K₂CO₃/THF | RT, 6 h | N-Methylated product | 88% |
Coupling Reactions
The pyrazole ring facilitates cross-coupling reactions:
-
Suzuki Coupling :
Using Pd(PPh₃)₄ as a catalyst, the compound reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives . -
Buchwald-Hartwig Amination :
Coupling with aryl halides (e.g., 2-bromopyridine) introduces amino groups at the pyrazole C-4 position .
Table 3: Coupling Reaction Efficiency
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 4-MeO-PhB(OH)₂ | Biaryl-pyrazole-acetamide | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Bromopyridine | 4-Aminopyridyl-pyrazole derivative | 76% |
Complexation with Metal Ions
The pyridinyl nitrogen and pyrazole act as ligands for transition metals:
-
Copper(II) Complexes :
Reacting with CuCl₂ in ethanol forms a square-planar complex, characterized by UV-Vis () and ESR spectroscopy (). -
Zinc Coordination :
Forms tetrahedral complexes with Zn(NO₃)₂, confirmed via X-ray crystallography .
Comparative Reactivity Analysis
The compound’s reactivity is influenced by
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions, including the condensation of pyridine derivatives with pyrazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridine and pyrazole can inhibit the growth of Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .
Anticancer Activity
Investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .
Material Science Applications
This compound has also been explored for its potential use in material science, particularly in the development of organic semiconductors and sensors. Its molecular structure allows for significant π–π stacking interactions, which are crucial for enhancing electrical conductivity in organic materials.
Antimicrobial Evaluation
A study published in 2024 evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives exhibited strong inhibition zones against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anticancer Research
Another research project focused on the anticancer effects of pyrazole compounds, where this compound was tested against various cancer cell lines. The findings showed a dose-dependent response in cell viability assays, highlighting its potential role in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Pyrazole-Benzimidazole Hybrids
Compounds :
- N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28)
- N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31)
Structural Features :
- Replace the pyridine ring with a benzimidazole core.
- Incorporate acetamide linkers but with additional substituents (e.g., tetrazole in compound 31).
Comparison :
- Solubility : The benzimidazole core may reduce solubility compared to the pyridine-containing target compound due to increased hydrophobicity.
Triazole-Pyrimidine Derivatives
Compound :
- 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
Structural Features :
- Replaces pyrazole with a 1,2,3-triazole ring.
- Incorporates a pyridin-3-yl-pyrimidine group instead of pyridin-2-yl.
Comparison :
- Reactivity : Triazoles offer click chemistry compatibility, enhancing modular synthesis compared to pyrazoles.
- Binding Interactions : The pyridin-3-yl group may alter binding orientation in biological targets compared to pyridin-2-yl in the target compound.
Fluorinated Pyrazole Analogs
Compound :
- (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189)
Structural Features :
- Contains difluoromethyl groups on the pyrazole ring.
- Complex indazole-pyridine core with sulfonyl and alkyne substituents.
Comparison :
- Synthetic Complexity : The indazole-pyridine scaffold increases synthetic difficulty compared to the simpler pyridine-pyrazole system.
Multi-Pyrazole Derivatives
Compound :
- N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide
Structural Features :
Comparison :
- Solubility : The dimethylanilide group may reduce aqueous solubility compared to the target compound’s pyridine ring.
- Steric Effects : Dual pyrazole units could hinder binding to flat enzymatic pockets, unlike the single pyrazole in the target compound.
Key Findings and Implications
Structural Flexibility : The pyridine-pyrazole core allows for diverse derivatization, enabling optimization of solubility, binding affinity, and metabolic stability.
Synthetic Efficiency : Microwave-assisted methods (e.g., for compound 2e) improve reaction times but may compromise yields compared to conventional methods .
Substituent Effects : Fluorination (compound 189) and heterocyclic variations (benzimidazole vs. pyridine) significantly alter physicochemical and pharmacological profiles .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is a derivative of pyridine and pyrazole, which are known for their diverse biological activities. The presence of the acetamide group enhances its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.025 mg/mL |
| Compound B | E. coli | 0.0039 mg/mL |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of similar compounds have also been explored. Studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with a similar structure have been noted for their ability to modulate the Hypoxia-Inducible Factor (HIF), which plays a crucial role in tumor metabolism .
Enzyme Inhibition
This compound may exhibit enzyme inhibition properties, particularly against elastase and other proteases. In vitro assays demonstrated that certain derivatives could inhibit elastase activity effectively, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several pyrazole derivatives to evaluate their antimicrobial efficacy against clinical isolates. The compound this compound was tested alongside other analogs. Results indicated that it displayed moderate antibacterial activity with an MIC comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazole derivatives in breast cancer cell lines. The study revealed that this compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as elastase.
- Modulation of Signaling Pathways : Interfering with pathways related to cell proliferation and survival.
- Interaction with Cellular Targets : Engaging with DNA or RNA synthesis processes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
